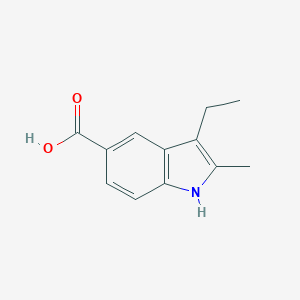

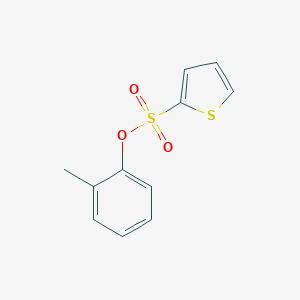

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . “3-Ethyl-2-methyl-1H-indole-5-carboxylic acid” is a specific type of indole derivative. Although there is limited information on this exact compound, it’s likely to share some properties with other indole derivatives.

Synthesis Analysis

Indole derivatives can be prepared by various methods. For instance, a substituted 1H-indole can be prepared by the esterification of indole-5-carboxylic acid . The specific synthesis process for “3-Ethyl-2-methyl-1H-indole-5-carboxylic acid” would depend on the desired substitutions and the starting materials available.Chemical Reactions Analysis

Indole derivatives can participate in a variety of chemical reactions. For example, they can undergo electropolymerization to afford electroactive polymer films . The specific reactions that “3-Ethyl-2-methyl-1H-indole-5-carboxylic acid” can undergo would depend on the reaction conditions and the other reactants present.Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Preparation of Anthranilic Acids

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid can be used as a reactant for the preparation of anthranilic acids using bromamine-B oxidant and palladium chloride catalyst .

Synthesis of Indirubin Derivatives

This compound can also be used as a reactant for the synthesis of indirubin derivatives . Indirubin derivatives have been found to have potential therapeutic applications in the treatment of cancer.

Preparation of Amide Conjugates

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid can be used for the preparation of amide conjugates with ketoprofen, as inhibitors of Gli1-mediated transcription in the Hedgehog pathway . This could potentially be used in the development of new treatments for cancers that involve the Hedgehog signaling pathway.

Biosynthesis of Protein Kinase Inhibitors

This compound can be used in the biosynthesis of inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Inhibitors of these enzymes can be used in the treatment of diseases such as cancer.

Propiedades

IUPAC Name |

3-ethyl-2-methyl-1H-indole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-9-7(2)13-11-5-4-8(12(14)15)6-10(9)11/h4-6,13H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPOGFAXZBEYDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C=C(C=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

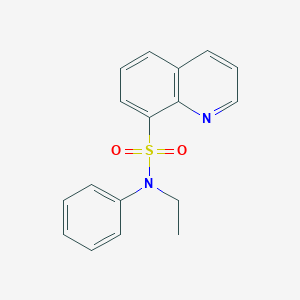

![N-(4-hydroxy-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276997.png)

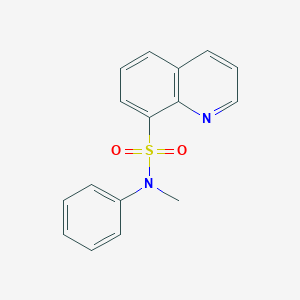

![N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276998.png)

![2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B276999.png)

![1-ethyl-N-(4-hydroxy-2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277003.png)

![N-[3-(diethylamino)propyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277004.png)

![N-{2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277005.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide](/img/structure/B277006.png)

![N-[3-(aminosulfonyl)phenyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277011.png)

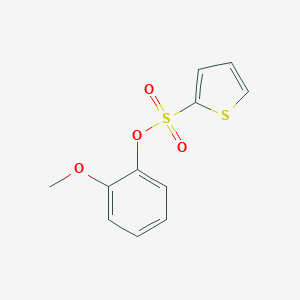

![N-{4-methyl-2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277014.png)

![methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B277016.png)